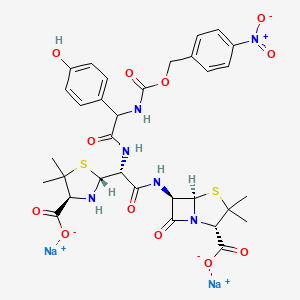
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is an intermediate compound in the synthesis of Amoxicillin, a widely used antibiotic. Amoxicillin is effective against a variety of bacterial infections, including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves multiple steps. The key steps include:
Formation of the Penicillan-6-yl Intermediate: This step involves the reaction of Penicillin with specific reagents to form the Penicillan-6-yl intermediate.
Introduction of the 4-Nitrophenyl Group: The 4-Nitrophenyl group is introduced through a reaction with 4-Nitrophenyl-methoxycarbonyl chloride.
Formation of the Open Ring Amoxicillinamide: The final step involves the formation of the open ring structure of Amoxicillinamide by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-Nitrophenyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 4-Nitrophenyl group can yield 4-Nitrophenol, while reduction can yield 4-Aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Amoxicillin and other β-lactam antibiotics.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It plays a crucial role in the development of antibiotics for treating bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Amoxicillin.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt involves its conversion to Amoxicillin. Amoxicillin works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: The parent compound from which the Penicillan-6-yl intermediate is derived.
Amoxicillin: The final product synthesized from this intermediate.
Ampicillin: Another β-lactam antibiotic similar to Amoxicillin but with different side chains.
Uniqueness
4-Nitrophenyl-methoxycarbonylamino N-(Penicillan-6-yl) Open Ring Amoxicillinamide Disodium Salt is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Amoxicillin. Its unique chemical properties enable it to undergo specific reactions that are essential for the formation of the final antibiotic product.
Eigenschaften
Molekularformel |
C32H34N6Na2O12S2 |
|---|---|
Molekulargewicht |
804.8 g/mol |
IUPAC-Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-[(2R,4S)-4-carboxylato-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[2-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C32H36N6O12S2.2Na/c1-31(2)21(28(43)44)36-25(51-31)19(24(41)34-20-26(42)37-22(29(45)46)32(3,4)52-27(20)37)33-23(40)18(15-7-11-17(39)12-8-15)35-30(47)50-13-14-5-9-16(10-6-14)38(48)49;;/h5-12,18-22,25,27,36,39H,13H2,1-4H3,(H,33,40)(H,34,41)(H,35,47)(H,43,44)(H,45,46);;/q;2*+1/p-2/t18?,19-,20-,21+,22+,25-,27-;;/m1../s1 |
InChI-Schlüssel |
ZXWYJAGLZWXESW-HCCPFWDGSA-L |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)NC(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)O)NC(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


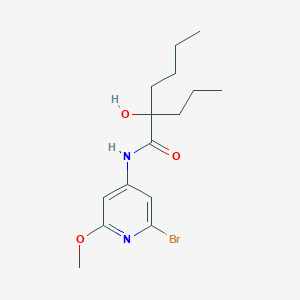
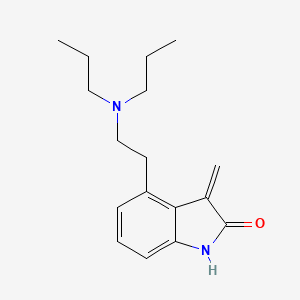
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
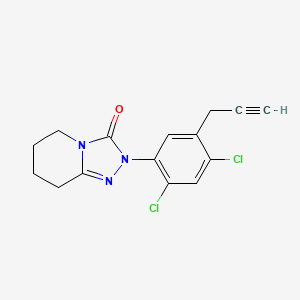

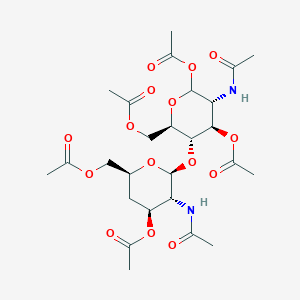
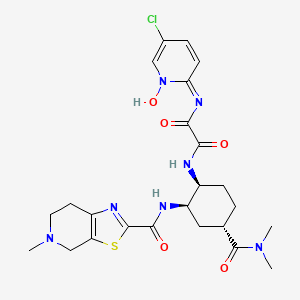
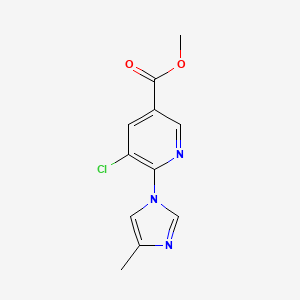
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)

